molecular formula C19H36O3 B14612547 Cyclopropylmethyl (tridecyloxy)acetate CAS No. 60128-21-4

Cyclopropylmethyl (tridecyloxy)acetate

Cat. No.: B14612547
CAS No.: 60128-21-4
M. Wt: 312.5 g/mol
InChI Key: LJDRFYIEWFHEMB-UHFFFAOYSA-N
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Description

Cyclopropylmethyl (tridecyloxy)acetate is an ester derivative characterized by a cyclopropylmethyl group attached to an acetate backbone, which is further linked to a tridecyloxy (13-carbon ether) chain. Its molecular structure combines a strained cyclopropane ring, a flexible tridecyloxy chain, and an ester functional group.

Properties

CAS No.

60128-21-4

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

cyclopropylmethyl 2-tridecoxyacetate

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-17-19(20)22-16-18-13-14-18/h18H,2-17H2,1H3

InChI Key

LJDRFYIEWFHEMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCC(=O)OCC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl (tridecyloxy)acetate typically involves the reaction of cyclopropylmethyl bromide with tridecyloxyacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl (tridecyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropylmethyl derivatives.

Scientific Research Applications

Cyclopropylmethyl (tridecyloxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropylmethyl (tridecyloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Cyclopropylmethyl (tridecyloxy)acetate and related compounds:

Compound Name Molecular Formula Functional Groups Key Properties Applications References
This compound C₁₉H₃₄O₃ (inferred) Ester, ether, cyclopropane High lipophilicity, moderate stability Potential surfactant, drug carrier
Methyl tridecanoate C₁₄H₂₈O₂ Ester (methyl, tridecanoate) Low water solubility, high volatility Fragrances, lubricants
Cyclopropylmethyl ethylphosphonofluoridate C₆H₁₂FO₂P Phosphonofluoridate, cyclopropane High reactivity, potential toxicity Organophosphorus chemistry
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride C₁₀H₂₀ClNO₂ Amino ester, cyclopropane, hydrochloride salt Water-soluble, chiral center Pharmaceutical intermediates
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ Ester, cyclopropylidene, chloro Reactive double bond, thermal instability Synthetic intermediates

Key Findings from Comparative Studies

Lipophilicity and Solubility: The tridecyloxy chain in this compound likely enhances its lipophilicity compared to shorter-chain analogs like methyl tridecanoate . However, the ether linkage may reduce hydrolytic stability relative to ester-only structures. In contrast, tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride exhibits improved water solubility due to its ionic hydrochloride salt and polar amino group, making it more suitable for drug formulation .

This contrasts with the acetate-based target compound, which is likely more inert. Methyl 2-chloro-2-cyclopropylideneacetate’s cyclopropylidene group introduces ring strain and reactivity, making it prone to ring-opening reactions—a property absent in the saturated cyclopropane of the target compound .

However, its long alkyl chain may limit bioavailability unless engineered into prodrugs or lipid-based delivery systems .

Synthetic Utility: Methyl tridecanoate’s simplicity and commercial availability make it a benchmark for ester-based applications, while the target compound’s complex structure may require specialized synthesis routes, such as coupling tridecyloxyacetic acid with cyclopropylmethyl alcohol.

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